AMMONIUM-D4 DEUTEROXIDE
Description
Significance of Isotopic Labeling in Contemporary Chemical Science
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. theclinivex.combohrium.com This substitution acts as a "label" that allows scientists to track the movement and transformation of molecules through complex chemical reactions or biological pathways. theclinivex.comiaea.org While the chemical properties of the labeled molecule remain nearly identical to its unlabeled counterpart, the difference in mass or other nuclear properties allows for its detection using sophisticated analytical methods. theclinivex.comcoleparmer.com
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). theclinivex.comcoleparmer.com This makes them particularly valuable for studying metabolic fluxes, drug development, and reaction mechanisms without the complications of handling radioactive materials. iaea.orgacs.org The ability to trace molecular fates provides unparalleled insights into dynamic processes at the atomic level. iaea.org
Overview of Deuterated Ammonium (B1175870) Compounds in Research Context
Deuterated ammonium compounds, a class of isotopically labeled molecules, are frequently employed in diverse research applications. The substitution of hydrogen atoms with deuterium in the ammonium ion (ND₄⁺) and its related compounds offers distinct advantages. In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents and reagents are essential for simplifying complex spectra and improving signal resolution. berstructuralbioportal.org In biological studies, these compounds serve as tracers to follow nitrogen metabolism and assimilation in organisms, from plants to microorganisms. Furthermore, the study of the kinetic isotope effect (KIE) using deuterated ammonium species helps elucidate the mechanisms of chemical reactions. berstructuralbioportal.org
Historical Development of Deuterium Chemistry and Applications
The journey of deuterium chemistry began in 1931 with its discovery by American chemist Harold C. Urey and his colleagues, Ferdinand G. Brickwedde and George M. Murphy. acs.orgescholarship.org Urey was awarded the Nobel Prize in Chemistry in 1934 for this work. clockss.org He detected the heavy isotope of hydrogen, which he named deuterium, by spectroscopically analyzing the residue from the distillation of liquid hydrogen. escholarship.orgsigmaaldrich.com This discovery confirmed the existence of isotopes for light elements and opened a new chapter in chemistry and physics. sigmaaldrich.com
Following its discovery, deuterium was prepared in its pure form, and its combination with oxygen led to the creation of "heavy water" (deuterium oxide, D₂O). sigmaaldrich.comnih.gov Heavy water quickly found applications as a neutron moderator in early nuclear reactors and has since become indispensable in NMR spectroscopy and in studies investigating reaction mechanisms. sigmaaldrich.comnih.gov
Properties
CAS No. |
14067-21-1 |
|---|---|
Molecular Formula |
D5NO |
Molecular Weight |
40.08 |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Ammonium D4 Deuteroxide
Hydrogen Isotope Exchange (HIE) Methods with Catalytic Systems
Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium (B1214612) into organic molecules, including those containing amine functionalities. nih.govacs.org These methods often utilize transition metal catalysts to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source.
Recent advancements have focused on developing homogeneous and heterogeneous catalytic systems that are highly efficient and selective. For example, iridium-based catalysts have shown significant promise in mediating HIE reactions under mild conditions. nih.gov These catalysts can activate C-H and N-H bonds, allowing for the exchange with deuterium from sources like D₂ gas or D₂O. nih.gov The use of such catalysts can lead to high levels of deuterium incorporation with excellent functional group tolerance. nih.govacs.org
| Catalyst Type | Deuterium Source | Key Features |
| Homogeneous Iridium Catalysts | D₂ gas, D₂O | High selectivity, mild reaction conditions |
| Heterogeneous Palladium Catalysts (e.g., Pd/C) | D₂O | Environmentally benign, in-situ D₂ generation with Al |
This table provides a summary of catalytic systems used in Hydrogen Isotope Exchange for deuteration.
Research has demonstrated the use of a Pd/C-Al-D₂O system for the selective H-D exchange in various organic compounds, including amino acids. nih.gov In this system, deuterium gas is generated in situ from the reaction of aluminum with D₂O, which is then used by the palladium catalyst to perform the H-D exchange. nih.gov This approach offers a safer and more environmentally friendly alternative to using pressurized D₂ gas directly. nih.gov
Deuterolysis of Organometallic Intermediates
The deuterolysis of organometallic intermediates provides another pathway for the synthesis of deuterated compounds. This method involves the formation of an organometallic compound, which is then cleaved by a deuterium source, typically D₂O, to introduce deuterium into the target molecule.
While not a direct route to Ammonium-d4 deuteroxide itself, the principles are relevant to the synthesis of deuterated amines, which are precursors or related compounds. For example, the reaction of a metal nitride with heavy water can produce deutero-ammonia, as illustrated by the reaction with magnesium nitride: byjus.com
Mg₃N₂ + 6D₂O → 3Mg(OD)₂ + 2ND₃
This deutero-ammonia can then be dissolved in D₂O to form this compound. This method highlights the use of reactive inorganic precursors to achieve deuteration.
Theoretical and Computational Investigations of Ammonium D4 Deuteroxide
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods are fundamental to understanding the electronic structure and bonding in molecules like ammonium-d4 deuteroxide. idosr.org These methods solve the Schrödinger equation to describe the behavior of electrons within a molecule, providing information about molecular orbitals, bond lengths, bond angles, and charge distributions. idosr.orgscribd.com
For the deuterated ammonium (B1175870) ion (ND₄⁺), quantum mechanical calculations would focus on the effects of substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H) on its tetrahedral geometry and electronic properties. While the electronic potential energy surface is identical for isotopologues, the difference in nuclear mass affects the vibrational energy levels. The zero-point energy (ZPE) of a molecule is lowered upon deuteration due to the heavier mass of deuterium. This can lead to subtle changes in bond lengths and angles as the molecule minimizes its total energy, including the ZPE.
Theoretical studies on similar systems, such as the electronic structure of molecules for quantum computing applications, highlight the capability of these methods to handle electron-electron correlations, which are crucial for accurate predictions. arxiv.org Although direct studies on [ND₄]OD are sparse, the principles of quantum mechanics assure us that the fundamental electronic arrangement is similar to that of [NH₄]OH, with the primary differences arising from the nuclear properties of deuterium. arxiv.org
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Interpretation
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules. idosr.org It is particularly valuable for predicting spectroscopic properties, such as vibrational frequencies, which are highly sensitive to isotopic substitution. acs.org
For this compound, DFT calculations can predict the infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium results in a significant shift of vibrational frequencies to lower wavenumbers. This is a direct consequence of the increased reduced mass of the N-D and O-D oscillators compared to N-H and O-H.
For instance, the N-D stretching and bending vibrations in the ND₄⁺ ion and the O-D stretch in the deuteroxide ion (OD⁻) will occur at substantially lower frequencies than their ¹H counterparts. DFT calculations can model these shifts with high accuracy, aiding in the interpretation of experimental spectra. These calculations are crucial for identifying the presence and confirming the structure of deuterated species in a sample. The accuracy of these predictions depends on the choice of the functional and basis set used in the calculation. acs.org
Below is a table illustrating the typical vibrational modes of the ammonium ion and the expected shifts upon deuteration, as would be predicted by DFT calculations.
| Vibrational Mode | Typical Frequency Range for NH₄⁺ (cm⁻¹) | Expected Frequency Range for ND₄⁺ (cm⁻¹) |
| Symmetric N-H Stretch | ~3040 | ~2200 |
| Asymmetric N-H Stretch | ~3145 | ~2350 |
| Symmetric N-H Bend | ~1680 | ~1200 |
| Asymmetric N-H Bend | ~1400 | ~1050 |
Note: These are approximate frequency ranges and the exact values would be determined by specific DFT calculations.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time, including their interactions with a solvent. aip.org For this compound, MD simulations would typically model the ND₄⁺ and OD⁻ ions in a bath of heavy water (D₂O) molecules.
These simulations can reveal details about the solvation structure, such as the coordination numbers of the ions and the geometry of the surrounding solvent molecules. researchgate.net For instance, MD simulations have been used to study the removal of ammonium ions from water by freezing, showing that the coordination number of the ammonium ion changes as it moves through different phases of water. researchgate.net Similar simulations for ND₄⁺ in D₂O would elucidate the structure of the hydration shells and the hydrogen/deuterium bonding network.
Recent advancements in MD simulations, such as the use of ab initio methods, allow for a more accurate description of the intermolecular forces, which are crucial for understanding the properties of ionic solutions. aip.org These simulations can also provide insights into the dynamics of ion pairing and the transport properties of the ions in solution.
Computational Modeling of Kinetic Isotope Effects and Reaction Pathways
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. acs.org The study of KIEs is a powerful tool for elucidating reaction mechanisms. Computational modeling plays a crucial role in understanding and predicting KIEs.
In reactions involving this compound, the breaking of N-D or O-D bonds will be significantly slower than the breaking of the corresponding N-H or O-H bonds. This is primarily due to the lower zero-point energy of the D-containing bonds. Computational models, often employing transition state theory and quantum mechanical calculations, can predict the magnitude of these KIEs.
A fascinating example is the observed inverse KIE in the charge transfer reaction between xenon ions and ammonia (B1221849), where the deuterated ammonia (ND₃) reacts more than three times faster than NH₃. nih.gov This was attributed to the higher density of vibrational states in the deuterated reaction complex. nih.gov Such studies highlight the complexity of isotope effects and the power of computational chemistry to unravel them. In the context of electrochemical ammonia synthesis, deuterium isotope analysis has been used to investigate the reaction mechanism. nih.gov
Predictive Models for Deuterium Incorporation Sites and Reactivity
Predictive models, often based on computational chemistry, can be developed to determine the most likely sites for deuterium incorporation and to predict the reactivity of deuterated compounds. For molecules with multiple exchangeable protons, these models can predict which protons will be replaced by deuterium when the molecule is treated with a deuterium source like this compound.
These models often consider factors such as the acidity of the protons, steric accessibility, and the stability of intermediates. For example, in the field of proteomics, predictive models are used in conjunction with hydrogen/deuterium exchange mass spectrometry (HX-MS) to study protein structure and dynamics. biorxiv.org While not directly focused on this compound, the principles can be applied to predict the outcome of deuteration reactions involving this reagent.
Furthermore, predictive models for ammonia removal in various systems could be adapted to model reactions involving this compound, taking into account the modified reactivity due to isotope effects. researchgate.netnih.gov
Reactivity and Mechanistic Studies Involving Ammonium D4 Deuteroxide
Role in Acid-Base Chemistry in Deuterated Solvents
Ammonium-d4 deuteroxide, typically supplied as a solution in deuterium (B1214612) oxide (D₂O), functions as a weak base in deuterated solvent systems. sigmaaldrich.com Its primary role in this context is to establish specific pD (the deuterium equivalent of pH) conditions for reactions studied in solvents like D₂O. The ionization constant for deuterium oxide is significantly different from that of water, which in turn affects the ionization of weak acids and bases dissolved within it. uark.edu Therefore, the basicity of ND₄OD in D₂O is not identical to that of NH₄OH in H₂O, a critical consideration for pD-sensitive experiments. Researchers utilize deuterated buffers and bases like this compound to maintain stable pD conditions, which is essential for nuclear magnetic resonance (NMR) studies on the structural conformations of biomolecules, as these structures can be highly dependent on the ionization state of acidic or basic residues. uark.edu
Investigation of Proton/Deuteron (B1233211) Exchange Mechanisms
One of the most powerful applications of this compound is in facilitating hydrogen-deuterium (H/D) exchange reactions. This process allows for the selective replacement of hydrogen atoms with deuterium, providing a label that can be tracked to elucidate reaction mechanisms.
The rate of H/D exchange is strongly dependent on the pH, or more accurately, the pD of the solution. nih.gov Base-catalyzed H/D exchange, which can be initiated by this compound, involves the abstraction of a proton by the deuteroxide ion (OD⁻) to form an intermediate that then gets deuterated by the solvent (D₂O). The rate of this exchange increases significantly with rising pD. nih.gov The relationship between the logarithm of the exchange rate constant and pD often forms a V-shaped curve, with the slowest exchange occurring at a pD between 2 and 3. nih.gov
In addition to base catalysis, various metals can catalyze H/D exchange, often in concert with a base. These methods allow for deuteration at positions that are typically non-acidic. For instance, platinum oxide (Adam's catalyst) can be used in a deuterated form to achieve selective deuteration at carbon centers in amines. mdpi.com Other transition metals, including ruthenium, iron, and manganese, have been employed in pincer complexes to catalyze deuterium incorporation into alcohols and amines, with the mechanism often involving base-mediated steps. nih.gov
Table 1: Examples of Metal-Catalyzed Hydrogen-Deuterium Exchange Systems
| Catalyst System | Deuterium Source | Base Requirement | Typical Substrate |
|---|---|---|---|
| Ruthenium Pincer Complexes | D₂O | Often requires a base | Alcohols |
| Platinum Oxide (Adam's Catalyst) | D₂O / D₂ | Base can facilitate | Amines |
| Iron/Manganese Pincer Complexes | D₂O | Base is a key factor | Alcohols, Amines |
Base-catalyzed H/D exchange is a straightforward method for replacing acidic protons on carbon atoms, particularly those adjacent to electron-withdrawing groups. mdpi.com For example, the α-hydrogens of carbonyl compounds are readily exchanged in the presence of a base like this compound through a keto-enol tautomerism mechanism. nih.gov
Research has also revealed the profound influence of nearby functional groups on the rate of H/D exchange. A notable finding is the significant acceleration of H/D exchange at the α-carbon atom of sarcosine (B1681465) (N-methylglycine) when a quaternary ammonium (B1175870) group is present elsewhere in the molecule. mdpi.com The presence of this fixed positive charge was found to facilitate the exchange process, with the effect being dependent on the distance between the quaternary nitrogen and the sarcosine residue. mdpi.comresearchgate.net This demonstrates that even protons on carbon atoms not typically considered acidic can become susceptible to exchange under the right conditions, a process that can be exploited for specific labeling. mdpi.com
Application in Reaction Mechanism Elucidation via Kinetic Isotope Effects
Replacing hydrogen with deuterium can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-limiting step. libretexts.org this compound can be used to synthesize the deuterated substrates required for these studies.
A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgwikipedia.org Because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, more energy is required to break it. wikipedia.org Consequently, a reaction involving C-D bond cleavage is typically slower than the corresponding reaction with a C-H bond. The magnitude of the primary KIE is expressed as the ratio of the rate constants (kH/kD), and for C-H bond cleavage, this value is often in the range of 6 to 10. wikipedia.org A significant primary KIE (kH/kD > 1) is strong evidence that C-H bond breaking is part of the rate-limiting step. nih.gov
A secondary kinetic isotope effect occurs when the isotopically labeled atom is not directly involved in bond breaking in the rate-limiting step but is located at or near the reaction center. wikipedia.org These effects are generally much smaller than primary KIEs, with typical values of kH/kD ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the C-H/C-D bond between the reactant and the transition state. For example, a change in hybridization at a carbon center from sp³ in the reactant to sp² in the transition state typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse effect (kH/kD < 1). wikipedia.org These subtle effects provide valuable insight into the geometry of the transition state. libretexts.org
Table 2: Interpretation of Deuterium Kinetic Isotope Effects (KIE)
| Type of KIE | Typical kH/kD Value | Interpretation |
|---|---|---|
| Primary | > 2 | Bond to hydrogen/deuterium is broken in the rate-determining step. |
| Secondary (Normal) | 1.0 - 1.5 | Hybridization change (e.g., sp³ → sp²) or loosening of vibrational modes at the transition state. |
| Secondary (Inverse) | < 1.0 | Hybridization change (e.g., sp² → sp³) or tightening of vibrational modes at the transition state. |
| No significant KIE | ≈ 1 | Bond to hydrogen/deuterium is not broken or disturbed in the rate-determining step. |
Deuterium's utility extends to isotopic labeling experiments designed to trace the movement of atoms or molecular fragments during a reaction. In these "scrambling" or "crossover" experiments, a mixture of an isotopically labeled reactant (e.g., deuterated) and its unlabeled counterpart is subjected to reaction conditions. dtic.mil The distribution of the deuterium label in the products can reveal whether the reaction proceeds through an intramolecular (within the same molecule) or intermolecular (between different molecules) mechanism.
For example, in studies of the thermal decomposition of the energetic material RDX, mixtures of normal RDX and deuterium-labeled RDX were used. dtic.mil Analysis of the products revealed which bonds were broken and formed. The absence of isotopic scrambling in some products indicated that their formation did not involve the recombination of fragments from different RDX molecules, providing critical evidence for a specific decomposition pathway. dtic.mil Such experiments are invaluable for uncovering complex reaction networks, identifying hidden intermediates, and distinguishing between proposed mechanistic pathways. dtic.milacs.org
Participation in Specific Organic and Inorganic Reactions
This compound serves as a valuable reagent in various organic and inorganic reactions, particularly in mechanistic studies where deuterium labeling is employed to trace reaction pathways. Its use allows researchers to probe whether specific protons are involved in rate-determining steps or rearrangement processes.
In the realm of organic chemistry, this compound has been utilized to investigate rearrangement mechanisms. For instance, in a study of a potential 'Lossen-type' rearrangement, a heterocyclic compound was treated with a 26 wt % solution of this compound in deuterium oxide. clockss.org The purpose was to determine if deprotonation at a ring juncture position was part of the reaction mechanism. If deprotonation occurred, deuterium incorporation at that specific position would be expected. However, analysis of the product by ¹H NMR and mass spectrometry, after back-washing of exchangeable deuterium with water, showed no evidence of deuterium incorporation. clockss.org This finding conclusively ruled out any mechanism involving the deprotonation of the ring juncture position. clockss.org
| Reaction Investigated | Reactant | Reagent | Key Finding | Mechanistic Implication |
| 'Lossen-type' Rearrangement | Imidazolinone Imide Derivative (3) | This compound in D₂O | No deuterium incorporation observed at the CH adjacent to the amide or urea. clockss.org | A mechanism involving deprotonation at the ring juncture position was ruled out. clockss.org |
In inorganic synthesis, this compound is employed to create deuterated coordination polymers and metal-organic frameworks (MOFs). A notable example is the synthesis of the deuterated metal formate (B1220265) framework [ND₄][Zn(DCOO)₃]. acs.org In this procedure, formic acid-d₂ was added to an this compound solution. acs.org The resulting [ND₄][DCOO] salt was then dissolved in a methanol-d₄ solution and combined with a solution of zinc chloride in methanol-d₄ through slow diffusion to yield colorless crystals of the target MOF. acs.org This method highlights the role of this compound as a source of deuterated ammonium cations (ND₄⁺) for incorporation into crystal lattices.
Advanced Applications of Ammonium D4 Deuteroxide in Non Clinical Research
Deuterium (B1214612) Labeling for Mechanistic Studies in Organic Synthesis
The replacement of hydrogen with deuterium is a cornerstone technique for elucidating reaction mechanisms in organic synthesis, and Ammonium-d4 deuteroxide often serves as a convenient and effective source of deuterium. By strategically incorporating deuterium into a reacting molecule, chemists can trace the fate of specific hydrogen atoms, providing invaluable insights into bond-forming and bond-breaking steps. This isotopic labeling can reveal the regio- and stereochemistry of a reaction, identify key intermediates, and help to differentiate between proposed mechanistic pathways.
One of the primary applications in this area is the study of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step. By comparing the reaction rates of a deuterated and non-deuterated substrate, researchers can determine whether a specific C-H bond is broken during the crucial phase of the reaction. This compound can be used to introduce deuterium at specific positions, for example, at acidic C-H bonds adjacent to carbonyl groups, to facilitate these KIE studies.
Use as a Chemical Reagent in Deuteration Reactions
This compound is a versatile reagent for the direct incorporation of deuterium into organic molecules. It is particularly effective for H-D exchange reactions at acidic positions. Protons alpha to carbonyl groups, for instance, are readily exchanged for deuterons in the presence of a base like this compound in a D₂O medium. This provides a straightforward method for synthesizing deuterated ketones, esters, and other carbonyl-containing compounds.
Furthermore, this compound can act as a catalyst or reagent in more complex deuteration schemes. For example, in palladium-catalyzed deuteration reactions of aryl halides, it can serve as the deuterium source. The reaction conditions can be tuned to achieve high levels of deuterium incorporation in a variety of substrates, making it a valuable tool for the synthesis of specifically labeled compounds.
| Type of Deuteration Reaction | Role of this compound | Example Substrate |
| H-D Exchange | Base catalyst and deuterium source | Acetone |
| Palladium-Catalyzed Deuteration | Deuterium source | Aryl bromides |
| Enamine Deuteration | In-situ generation of deuterated ammonium (B1175870) ion | N-alkylamines |
Development of Deuterated Internal Standards for Quantitative Analytical Chemistry
In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for accurate and precise quantification. An ideal internal standard behaves chemically and physically identically to the analyte of interest but is distinguishable by the detector. Deuterated compounds are widely regarded as the gold standard for internal standards in mass spectrometry because they co-elute with the non-deuterated analyte and exhibit similar ionization efficiencies, yet have a different mass-to-charge ratio (m/z).
This compound is a key building block in the synthesis of these deuterated internal standards. nih.gov By using it as a deuterating agent, chemists can prepare stable isotope-labeled versions of a wide range of molecules, including pharmaceuticals, metabolites, and environmental pollutants. nih.gov The use of these deuterated standards allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible quantitative data. nih.gov
The following table provides examples of how deuterated internal standards are utilized in analytical chemistry:
| Analytical Application | Analyte | Deuterated Internal Standard | Significance |
| Therapeutic Drug Monitoring | Pharmaceutical Drug | Deuterated version of the drug | Accurate quantification in patient samples. |
| Metabolomics | Endogenous Metabolite | Deuterated metabolite | Precise measurement of metabolite levels in biological fluids. |
| Environmental Analysis | Pesticide | Deuterated pesticide | Reliable quantification of pollutants in complex environmental matrices. |
Applications in Materials Science and Polymer Chemistry
The incorporation of deuterium into materials and polymers can significantly alter their properties and provides a powerful tool for their characterization. This compound can be employed in the synthesis of deuterated monomers or as a reagent in the modification of existing polymers.
In polymer science, deuterium labeling is used to study polymer chain dynamics, diffusion, and phase separation using techniques like neutron scattering. The difference in the neutron scattering length between hydrogen and deuterium allows for contrast matching, enabling researchers to highlight specific components within a polymer blend or composite material.
Furthermore, the kinetic isotope effect can be exploited to enhance the stability and performance of certain materials. For example, in organic light-emitting diodes (OLEDs), replacing C-H bonds with C-D bonds at specific positions can increase the operational lifetime of the device by slowing down degradation pathways. This compound can be a valuable reagent in the synthesis of the deuterated organic semiconductors used in these applications.
Role in Biomolecular NMR for Structural and Dynamic Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. However, for larger proteins and biomolecular complexes, spectral overlap and rapid signal decay can severely limit the quality and interpretability of the data. Deuteration is a critical strategy to overcome these limitations.
This compound, often in conjunction with D₂O and deuterated carbon sources, is used in the expression of proteins in microbial systems (like E. coli) to produce highly deuterated proteins. By replacing most of the protons with deuterons, the dipolar interactions that lead to rapid signal relaxation are significantly reduced. This results in sharper NMR signals and allows for the study of much larger biomolecules.
Specific labeling schemes can also be employed. For instance, proteins can be uniformly deuterated with the exception of specific amino acid types or methyl groups, which remain protonated. This "proton-in-a-deuterated-world" approach dramatically simplifies the NMR spectrum and allows researchers to focus on specific regions of the protein, providing detailed information about its structure, dynamics, and interactions with other molecules.
Applications in Environmental Chemistry (e.g., studying degradation pathways)
Understanding the fate of pollutants in the environment is a critical aspect of environmental chemistry. Isotopic labeling is a powerful tool for tracing the degradation pathways of organic contaminants. dataintelo.comalfa-chemistry.com By synthesizing a deuterated version of a pollutant, researchers can track its transformation in various environmental matrices, such as soil and water. dataintelo.comzeochem.com
This compound can be used in the synthesis of these deuterated environmental contaminants, such as pesticides or pharmaceuticals. sigmaaldrich.com Once the labeled compound is introduced into a model environmental system, its degradation products can be identified by mass spectrometry. The presence of the deuterium label in the degradation products provides a clear and unambiguous link to the parent compound, helping to elucidate the complex chemical and biological reactions that govern its environmental fate. sciencedaily.com This information is vital for assessing the environmental risks associated with various chemicals and for developing effective remediation strategies. sciencedaily.com
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency
The traditional synthesis of deuterated compounds, including ammonium (B1175870) salts, often involves straightforward but sometimes inefficient hydrogen-deuterium (H-D) exchange through repeated dissolution and evaporation in deuterium (B1214612) oxide (D₂O). While effective for achieving high isotopic purity, this method can be time-consuming and require large excesses of expensive D₂O. Emerging research is focused on developing more efficient, selective, and sustainable synthetic methodologies.
Recent advancements are moving towards catalytic H-D exchange reactions that offer higher efficiency and milder reaction conditions. Transition metal catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), have been shown to facilitate the deuteration of amines and related compounds effectively. These heterogeneous catalysts can activate C-H bonds, enabling direct exchange with deuterium from D₂O. For instance, studies on the deuteration of amino acids have demonstrated that additives like ammonia (B1221849) can significantly improve the deuteration efficiency at specific molecular positions.
Furthermore, green chemistry principles are increasingly influencing the development of deuteration methods. Researchers are exploring metal-free approaches, such as a radical deuteration procedure that uses D₂O as the deuterium source under visible light, offering a mild and sustainable alternative. Another environmentally benign approach utilizes an Aluminum-Palladium/Carbon (Al-Pd/C) catalytic system where D₂ gas is generated in situ from the reaction of aluminum with D₂O, minimizing waste and avoiding the handling of hazardous deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄).
These novel routes promise more cost-effective and environmentally friendly production of deuterated compounds, which will broaden the accessibility and application of reagents like Ammonium-d4 deuteroxide.
Advancements in Spectroscopic Techniques for Deuterated Systems
The characterization of deuterated compounds is crucial for verifying isotopic incorporation and purity. While proton nuclear magnetic resonance (¹H NMR) is a standard analytical technique, its utility diminishes for highly deuterated compounds due to the low intensity of residual proton signals. Consequently, advancements in spectroscopic techniques tailored for deuterated systems are a significant area of research.
Deuterium NMR (²H or D-NMR) has emerged as a powerful alternative for the direct analysis of highly deuterium-enriched chemicals. D-NMR provides clean spectra where only the deuteron (B1233211) signals are observed, eliminating interference from solvent protons and allowing for quantitative determination of deuterium enrichment. Recent progress in NMR technology, including the development of high-field spectrometers and cryogenically cooled probes, has significantly improved the sensitivity of D-NMR, reducing experiment times that were traditionally long due to the low magnetogyric ratio of deuterium.
| Technique | Advantages for Deuterated Systems | Limitations |
|---|---|---|
| Deuterium NMR (D-NMR) | Direct detection of deuterium; clean spectra without proton signals; quantitative analysis of deuterium enrichment. | Lower intrinsic sensitivity compared to ¹H NMR; may require longer acquisition times. |
| Proton NMR (¹H NMR) | High sensitivity; standard technique for structural elucidation. | Limited by low signal intensity for highly deuterated compounds (>98 atom% D). |
| Mass Spectrometry (MS) | Confirms mass shift due to deuterium incorporation; provides unambiguous confirmation of deuteration level. | Does not typically provide information on the specific position of deuteration without fragmentation analysis. |
Another critical technique, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), has become a vital tool for studying protein dynamics and higher-order structure. By monitoring the rate of exchange between backbone amide protons and deuterium from a solvent like D₂O, researchers can map protein interaction sites and conformational changes. Continuous improvements in HDX-MS methodology are expanding its application to increasingly complex biological systems.
Integration of Computational Chemistry for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of deuterated systems. These theoretical methods provide profound insights into the structural and energetic consequences of isotopic substitution, which are often difficult to probe experimentally.
DFT calculations are widely used to predict deuterium isotope effects on NMR chemical shifts. By simulating how deuteration alters bond lengths and vibrational frequencies, researchers can accurately calculate the resulting changes in the electronic environment and, consequently, the chemical shifts. This synergy between calculated and experimental data is crucial for analyzing complex hydrogen-bonding patterns and tautomeric equilibria in molecules. For example, DFT calculations have been used to study the intramolecular hydrogen bond strength in various compounds by correlating it with two-bond isotope effects.
Moreover, computational models are essential for understanding reaction mechanisms involving deuterated species. Theoretical calculations can elucidate the structure of transition states and predict kinetic isotope effects (KIEs), offering a deeper mechanistic understanding. In studies of ammonia synthesis and deuteration, computational models help to interpret observations and predict the relative abundances of different deuterated isotopologues under various conditions.
Expansion of Applications in Catalysis and Green Chemistry
In the field of catalysis, this compound and other deuterated compounds are primarily used not as catalysts themselves, but as mechanistic probes. By strategically replacing hydrogen with deuterium in a reactant or solvent, chemists can measure the kinetic isotope effect (KIE) to determine whether a specific C-H bond is broken in the rate-determining step of a reaction. This information is invaluable for mapping out reaction pathways and optimizing catalytic processes. For example, using a deuterated base like sodium deuteroxide can help probe mechanisms in base-catalyzed reactions.
The principles of green chemistry are driving innovation in how deuterated compounds are synthesized and used. As discussed in section 7.1, there is a significant push towards developing deuteration methods that use D₂O as the deuterium source, which is environmentally benign. Catalytic systems that operate under mild conditions and allow for the recycling of the catalyst contribute to more sustainable chemical processes. The development of methods that avoid stoichiometric, and often toxic, deuterating agents like lithium aluminum deuteride represents a significant step forward in green synthetic chemistry.
Role in Understanding Fundamental Chemical Principles through Isotope Effects
The study of isotope effects remains a cornerstone of physical organic chemistry, providing deep insights into the fundamental principles of chemical reactivity. The replacement of a proton (¹H) with a deuteron (²H) is the most common isotopic substitution used to study reaction mechanisms due to the significant mass difference, which leads to observable changes in reaction rates.
The primary kinetic isotope effect (KIE), expressed as the ratio of the rate constants (kH/kD), arises from the difference in zero-point vibrational energy (ZPE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPE, thus requiring more energy to break. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is cleaved in the rate-determining step of the reaction.
Secondary KIEs occur when the isotopically substituted bond is not broken during the rate-determining step. These effects are smaller but provide valuable information about changes in hybridization or steric environment at the transition state. For example, studies on the basicity of amines have shown that deuteration at the β-position increases basicity, an effect that can be precisely measured and explained by hyperconjugative interactions and changes in ZPE.
| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Insight |
|---|---|---|---|
| Primary KIE | Isotopic substitution at a bond that is broken in the rate-determining step. | ~2-8 | Indicates bond cleavage at the labeled position is central to the slowest step of the reaction. |
| Secondary KIE (α) | Isotopic substitution on the carbon atom undergoing a rehybridization. | ~0.8-1.2 | Reveals changes in the bonding environment (e.g., sp² to sp³ hybridization) at the transition state. |
| Secondary KIE (β) | Isotopic substitution on a carbon adjacent to the reaction center. | ~0.9-1.3 | Probes hyperconjugative effects and steric influences in the transition state. |
By utilizing reagents like this compound, researchers can readily introduce deuterium into molecules to conduct these fundamental studies, continuing to refine our understanding of how chemical reactions occur at the molecular level.
Q & A
Q. What methodologies are recommended for synthesizing AMMONIUM-D4 DEUTEROXIDE with high isotopic purity?
this compound is synthesized via isotopic exchange using deuterated reagents. For example, deuterium oxide (D₂O) and sodium deuteroxide (NaOD) can replace hydrogen atoms in ammonium hydroxide under controlled conditions. Key parameters include reaction time (e.g., 4 hours for optimal deuterium exchange in similar reagents), molar ratios of deuterated reagents, and temperature to minimize side reactions like ylide formation .
Q. Which analytical techniques are most effective for confirming the isotopic purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR can identify residual protonated species, while ²H NMR quantifies deuterium incorporation.
- Mass Spectrometry (MS): High-resolution MS distinguishes isotopic patterns, ensuring ≥99% deuterium purity .
- Infrared (IR) Spectroscopy: Monitors functional groups (e.g., -OD stretching at ~2500 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use inert atmospheres (e.g., argon) to prevent proton exchange with ambient moisture.
- Employ deuterated solvents (e.g., D₂O) to maintain isotopic integrity.
- Store in airtight containers at controlled temperatures and dispose of waste via specialized deuterated compound protocols .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the alkaline stability of this compound under varying pH conditions?
- Experimental Setup: Prepare alkaline solutions using potassium deuteroxide (KOD) in D₂O to mimic high-pH environments.
- Monitoring Degradation: Use ²H NMR to track deuterium loss over time and liquid chromatography-mass spectrometry (LC-MS) to identify decomposition byproducts (e.g., NH₃-Dₓ) .
- Control Variables: Temperature, ionic strength, and exposure time must be standardized to isolate degradation mechanisms .
Q. What strategies resolve discrepancies in deuterium incorporation rates during synthesis?
- Parameter Optimization: Adjust reaction time, stoichiometry of deuterated reagents, and agitation methods (e.g., magnetic vs. mechanical stirring).
- Error Analysis: Quantify uncertainties in isotopic purity measurements using triplicate trials and calibration curves.
- Controlled Comparative Studies: Compare results with non-deuterated analogs to identify kinetic or thermodynamic bottlenecks .
Q. How does isotopic purity impact the reproducibility of this compound in mechanistic studies, such as kinetic isotope effect (KIE) experiments?
- KIE Quantification: Use parallel experiments with protonated and deuterated compounds to calculate rate ratios (k_H/k_D).
- Data Validation: Cross-reference results with computational models (e.g., density functional theory) to validate deuterium’s electronic effects.
- Limitations: Sub-optimal purity (>1% protonation) introduces systematic errors, necessitating rigorous pre-experiment characterization .
Q. What experimental frameworks optimize the use of this compound in deuterium-labeling reactions, such as Wittig olefinations?
- Reagent Preparation: Freshly prepare deuterated Wittig reagents to avoid ylide degradation during storage.
- Reaction Conditions: Optimize equivalents of this compound (e.g., 1.2–1.5× molar excess) and reaction time (e.g., 4–6 hours) to maximize deuterium transfer.
- Post-Reaction Analysis: Use GC-MS or ²H NMR to confirm >95% deuterium incorporation in target molecules .
Methodological Notes
- Data Presentation: Raw data (e.g., NMR spectra, MS chromatograms) should be included in appendices, with processed data (e.g., isotopic purity percentages) in the main text .
- Literature Review: Prioritize primary sources (e.g., synthesis protocols in peer-reviewed journals) over vendor-provided documentation .
- Ethical Reporting: Cite all protocols and reagent specifications (e.g., CAS 12168-30-8 for this compound) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
